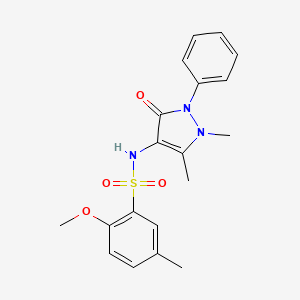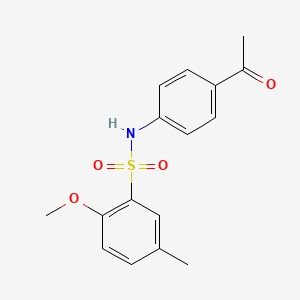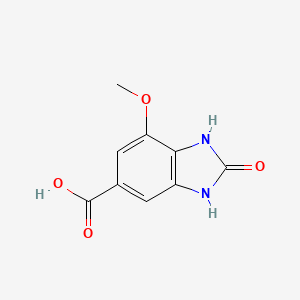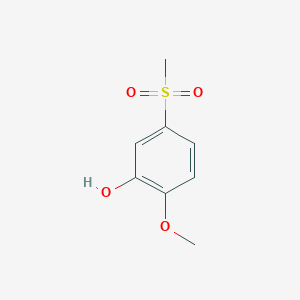![molecular formula C9H12N4O B7628521 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, also known as AG-120, is a small molecule inhibitor that targets the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. IDH1 mutations are commonly found in several types of cancers, including gliomas, acute myeloid leukemia, and chondrosarcomas. AG-120 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of IDH1-mutant cancers.
作用机制
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one selectively targets the mutated IDH1 enzyme, which is responsible for the production of the oncometabolite 2-HG. By inhibiting this enzyme, 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one reduces the levels of 2-HG and restores normal cellular differentiation and function. This mechanism of action has been shown to be effective in preclinical studies and is currently being evaluated in clinical trials.
Biochemical and Physiological Effects:
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been shown to selectively target the mutated IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-HG. This reduction in 2-HG levels has been associated with a restoration of normal cellular differentiation and function, as well as a decrease in tumor growth and proliferation. In clinical trials, 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been well-tolerated, with the most common side effects being nausea, vomiting, and fatigue.
实验室实验的优点和局限性
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several advantages for use in lab experiments, including its selectivity for the mutated IDH1 enzyme, its ability to reduce 2-HG levels, and its potential as a targeted therapy for IDH1-mutant cancers. However, there are also limitations to its use, including the need for further research to determine its optimal dosing and combination with other therapies, as well as potential resistance mechanisms that may develop over time.
未来方向
There are several future directions for research on 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, including the evaluation of its efficacy in combination with other therapies, the development of biomarkers to predict response to treatment, and the investigation of potential resistance mechanisms. Additionally, further preclinical and clinical studies are needed to determine the optimal dosing and scheduling of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one for the treatment of IDH1-mutant cancers.
合成方法
The synthesis of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves several steps, including the condensation of 2,4-dichloro-5-methylpyrimidine with ethyl acetoacetate, followed by the introduction of an amino group and subsequent cyclization to form the pyrrolopyrimidinone ring. The final product is obtained through several purification steps, including column chromatography and recrystallization.
科学研究应用
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been extensively studied for its potential as a targeted therapy for IDH1-mutant cancers. Preclinical studies have shown that 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can selectively inhibit the mutated IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG) and subsequent restoration of normal cellular differentiation and function. Clinical trials are currently underway to evaluate the safety and efficacy of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one in patients with IDH1-mutant gliomas and acute myeloid leukemia.
属性
IUPAC Name |
4-amino-2,5,5-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-4-11-6(10)5-7(12-4)13-8(14)9(5,2)3/h1-3H3,(H3,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGUFWOACUAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)NC(=O)C2(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)


![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)



![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)




